(E)-N'-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)-2-phenylacetohydrazide
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Description
(E)-N'-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)-2-phenylacetohydrazide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of various heterocyclic compounds derived from similar chemical frameworks. For instance, the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene and related compounds demonstrates methodologies for creating complex molecules with potential biological activities (Sharba et al., 2005). These syntheses involve steps like cyclization and the use of hydrazide precursors, which are relevant to the chemical structure .
Antimicrobial and Antitumor Applications
Compounds with structural similarities have been evaluated for their antimicrobial and antitumor properties. For example, novel imines and thiazolidinones derived from similar precursor compounds have been characterized and tested for antibacterial and antifungal activities, showcasing the potential utility of these compounds in developing new therapeutic agents (Fuloria et al., 2009). Similarly, triazole derivatives containing cyclobutane rings have been synthesized and investigated for their antioxidant and antitumor activities, indicating the versatility of these heterocyclic frameworks in medicinal chemistry (Koparir, 2019).
Enzyme Inhibition
The exploration of heterocyclic compounds for enzyme inhibition is another area of interest. Specific studies on isatin-derived sulfonylhydrazides, which share functional group similarities with the compound , have demonstrated their potential as urease inhibitors, highlighting their relevance in addressing diseases associated with urease activity (Arshad et al., 2017).
Properties
IUPAC Name |
N-[(E)-(4-chloro-2-oxo-3-prop-2-enyl-1,3-thiazol-5-yl)methylideneamino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-8-19-14(16)12(22-15(19)21)10-17-18-13(20)9-11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAWTKQAYAJYGD-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=O)C=NNC(=O)CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=C(SC1=O)/C=N/NC(=O)CC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.